molecular formula C21H39N5O7S B8022244 Biotin-PEG4-Hydrazide

Biotin-PEG4-Hydrazide

Cat. No.: B8022244
M. Wt: 505.6 g/mol
InChI Key: PSBJJOWIACLJAQ-ZWOKBUDYSA-N
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Description

Biotin-PEG4-Hydrazide is a biotinylation reagent that contains a hydrazide group and a four-unit polyethylene glycol (PEG) spacer arm. This compound is particularly useful for labeling glycoproteins and other molecules containing aldehyde or oxidizable sugar groups. The hydrazide group reacts with aldehyde or ketone groups to form a stable hydrazone bond, making it an effective tool for biotinylation in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG4-Hydrazide typically involves the following steps:

    Activation of Biotin: Biotin is first activated by reacting with a suitable linker molecule that contains a PEG spacer.

    Introduction of Hydrazide Group: The activated biotin is then reacted with a hydrazide-containing compound to introduce the hydrazide functional group.

The reaction conditions often involve mild acidic buffers, such as sodium acetate, to facilitate the formation of hydrazone linkages. The reactions are usually carried out at a pH range of 4 to 6 .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of biotin are activated using PEG linkers.

    Hydrazide Introduction: The activated biotin is then reacted with hydrazide compounds under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG4-Hydrazide primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Biotin-PEG4-Hydrazide exerts its effects through the formation of hydrazone bonds with aldehyde or ketone groups. The hydrazide group reacts spontaneously with these groups to form stable hydrazone bonds. This reaction is facilitated by the hydrophilic PEG spacer, which imparts water solubility and reduces aggregation of the biotinylated molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Biotin-PEG4-Hydrazide

This compound is unique due to its hydrophilic PEG spacer arm, which enhances the solubility and reduces aggregation of biotinylated molecules. This property makes it particularly useful for applications requiring high solubility and stability .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29)/t16-,17-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBJJOWIACLJAQ-ZWOKBUDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biotin-PEG4-Hydrazide
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